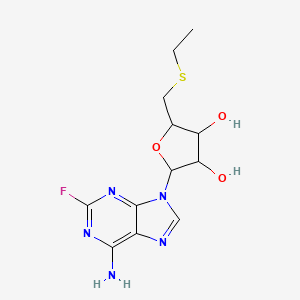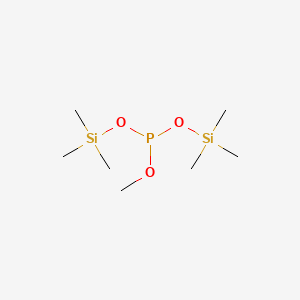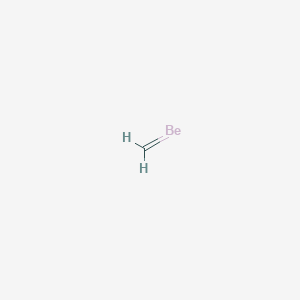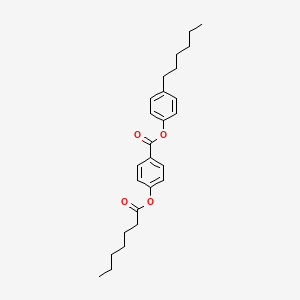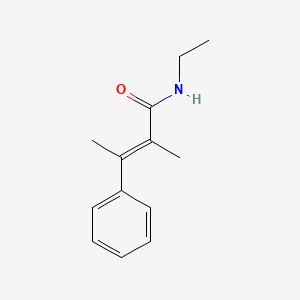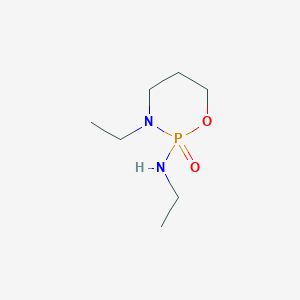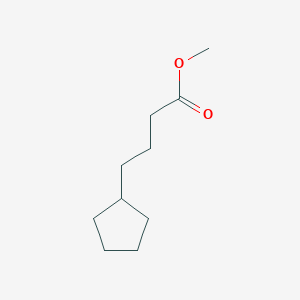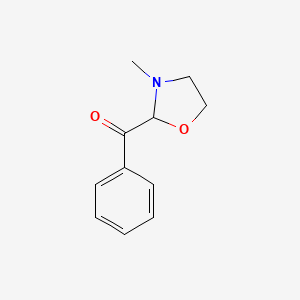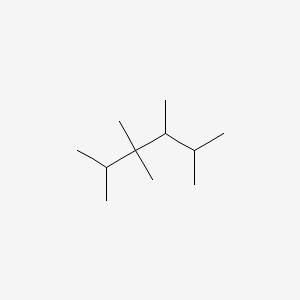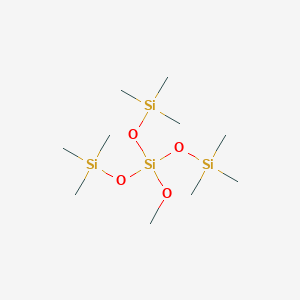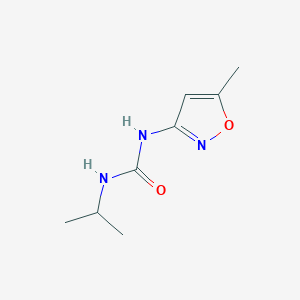
2H-Pyran-2-one, 6-butyl-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, 6-butyl-4-methyl- is a heterocyclic compound that belongs to the class of pyranones. Pyranones are characterized by a six-membered ring containing one oxygen atom and a ketone group. This compound is notable for its unique structure, which includes a butyl group at the 6-position and a methyl group at the 4-position. These substituents can significantly influence the compound’s chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 6-butyl-4-methyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methyl-6-butyl-2H-pyran-2-one with suitable reagents can lead to the formation of the desired compound. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or dichloromethane, often in the presence of a catalyst like hydrochloric acid or p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of 2H-Pyran-2-one, 6-butyl-4-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2H-Pyran-2-one, 6-butyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl and butyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, 6-butyl-4-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-one, 6-butyl-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular functions .
Comparación Con Compuestos Similares
- 2H-Pyran-2-one, 4-methoxy-6-methyl-
- 2H-Pyran-2-one, 4,6-dimethyl-
- 2H-Pyran-2-one, 3-acetyl-4-hydroxy-6-methyl-
Uniqueness: 2H-Pyran-2-one, 6-butyl-4-methyl- is unique due to its specific substituents, which can significantly alter its chemical and physical properties compared to other pyranones.
Propiedades
Número CAS |
55510-46-8 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
6-butyl-4-methylpyran-2-one |
InChI |
InChI=1S/C10H14O2/c1-3-4-5-9-6-8(2)7-10(11)12-9/h6-7H,3-5H2,1-2H3 |
Clave InChI |
JRVRVGPJKXJKLR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=CC(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


